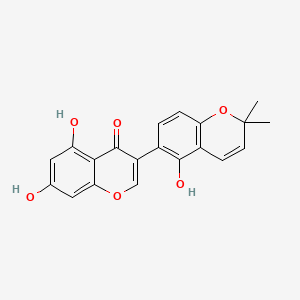

Licoisoflavone B

Description

from Sophra mooracroftiana; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O6/c1-20(2)6-5-12-15(26-20)4-3-11(18(12)23)13-9-25-16-8-10(21)7-14(22)17(16)19(13)24/h3-9,21-23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZPADOTOCPASX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2O)C3=COC4=CC(=CC(=C4C3=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70216257 | |

| Record name | Licoisoflavone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66056-30-2 | |

| Record name | Licoisoflavone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066056302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Licoisoflavone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LICOISOFLAVONE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR156FQ2XS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Licoisoflavone B: A Technical Guide to Natural Sources and Isolation for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of Licoisoflavone B, an isoflavone of significant interest to the scientific and drug development communities. The document details its primary natural sources and outlines methodologies for its extraction and isolation, presenting quantitative data in a structured format for ease of comparison. This guide is intended for researchers, scientists, and professionals in drug development seeking to harness the therapeutic potential of this bioactive compound.

Natural Sources of this compound

This compound is a naturally occurring prenylated isoflavone found predominantly in the plant kingdom, particularly within the Fabaceae (legume) family. The primary and most commercially significant sources are species of the Glycyrrhiza genus, commonly known as licorice. Other notable plant sources that have been identified to contain this compound include species from the Sophora and Lupinus genera.

The concentration of this compound can vary depending on the plant species, the specific part of the plant utilized, geographical location, and harvesting time. A summary of the key natural sources is provided in the table below.

| Plant Species | Family | Plant Part | Geographic Origin (if specified) | Reference |

| Glycyrrhiza uralensis Fisch. | Fabaceae | Root | China | [1] |

| Glycyrrhiza aspera | Fabaceae | Not Specified | Not Specified | [2] |

| Sophora moorcroftiana (Benth.) Benth. ex Baker | Fabaceae | Root | Qinghai-Tibet Plateau | [3][4][5] |

| Lupinus albus (White Lupin) | Fabaceae | Root, Leaves, Stems | Not Specified | [6][7][8] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process that typically involves extraction followed by one or more chromatographic purification stages. The selection of the appropriate methodology is critical to achieving a high yield and purity of the final compound.

Extraction Methodologies

The initial step in isolating this compound is the extraction from the dried and powdered plant material. Various extraction techniques can be employed, with the choice of solvent and method significantly influencing the extraction efficiency and the profile of co-extracted compounds.

Common Extraction Solvents:

-

Methanol

-

Ethanol

-

Ethyl acetate

-

Acetone

-

Water (often in combination with an organic solvent)

Extraction Techniques:

-

Maceration: This simple technique involves soaking the plant material in a chosen solvent for an extended period. While straightforward, it may result in lower yields compared to more advanced methods.

-

Soxhlet Extraction: A continuous extraction method that offers higher efficiency than maceration by repeatedly washing the plant material with fresh solvent.

-

Ultrasonic-Assisted Extraction (UAE): This method utilizes high-frequency sound waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and solvent consumption.

-

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction process.

-

Supercritical Fluid Extraction (SFE): This technique employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is a green technology that offers high selectivity and yields a solvent-free extract.

A general workflow for the extraction of isoflavones from plant material is depicted below.

Chromatographic Purification

Following extraction, the crude extract, which contains a complex mixture of compounds, must be subjected to chromatographic techniques to isolate this compound. A combination of methods is often employed to achieve high purity.

2.2.1. Column Chromatography (CC) / Flash Chromatography

Column chromatography is a fundamental purification technique used to separate compounds based on their differential adsorption to a stationary phase. Flash chromatography is a rapid form of column chromatography that utilizes pressure to accelerate the solvent flow, significantly reducing purification time.

Typical Stationary Phases:

-

Silica gel

-

Reversed-phase silica (C18)

Mobile Phase: A gradient of solvents with increasing polarity is typically used. For normal-phase silica gel chromatography, a common mobile phase system is a mixture of a non-polar solvent (e.g., hexane or chloroform) and a more polar solvent (e.g., ethyl acetate or methanol). For reversed-phase chromatography, a mixture of water and an organic solvent like methanol or acetonitrile is common.

Experimental Protocol: General Flash Chromatography

-

Column Packing: A glass column is packed with silica gel as a slurry in the initial, least polar mobile phase.

-

Sample Loading: The dried crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. This "dry loading" method is preferred as it often leads to better separation. The resulting powder is then carefully added to the top of the packed column.

-

Elution: The mobile phase is passed through the column. The polarity of the mobile phase is gradually increased (gradient elution) to elute compounds with increasing polarity.

-

Fraction Collection: The eluent is collected in a series of fractions.

-

Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

-

Pooling and Evaporation: Fractions containing the pure compound are pooled, and the solvent is removed under reduced pressure to yield the isolated this compound.

The logical relationship of the flash chromatography process is illustrated in the diagram below.

2.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving very high purity, preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample quantities.

Typical Stationary Phase:

-

Reversed-phase C18 silica gel is most commonly used for the purification of isoflavones.

Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of a polar solvent (e.g., water, often with a small amount of acid like formic or acetic acid to improve peak shape) and gradually increasing the proportion of an organic solvent (e.g., methanol or acetonitrile).

Experimental Protocol: General Preparative HPLC

-

Sample Preparation: The partially purified fraction containing this compound from the previous chromatography step is dissolved in the initial mobile phase. The solution is filtered through a 0.45 µm filter to remove any particulate matter.

-

Method Development: An analytical HPLC method is first developed to achieve good separation of this compound from impurities. This method is then scaled up for preparative HPLC.

-

Purification: The sample is injected onto the preparative HPLC column. The gradient elution is run, and the detector (typically UV-Vis) monitors the eluent.

-

Fraction Collection: A fraction collector is used to automatically collect the peak corresponding to this compound.

-

Purity Analysis: The purity of the collected fraction is assessed by analytical HPLC.

-

Solvent Removal: The solvent is removed from the purified fraction, often by lyophilization (freeze-drying) or rotary evaporation, to yield the pure this compound.

The workflow for preparative HPLC is outlined in the following diagram.

Quantitative Data

Quantitative data on the yield of this compound from various sources and using different isolation techniques is crucial for process optimization and economic feasibility studies. The following table summarizes available quantitative information. It is important to note that direct, comparable yield data for this compound is not extensively reported in the literature, and the values presented are often for total flavonoids or other major components.

| Plant Source | Extraction Method | Purification Method | Yield of this compound | Purity | Reference |

| Glycyrrhiza uralensis | Bioactivity-guided fractionation | Not specified in detail | 1.34 mg from 250 g dried roots | Not specified | [9] |

| Sophora moorcroftiana | Not specified in detail | Not specified in detail | Isolated, but no yield reported | Not specified | [3] |

| Lupinus albus | Not specified in detail | Capillary Zone Electrophoresis | Detected and quantified, but no yield from raw material reported | Not specified | [6] |

Note: The available literature often focuses on the isolation and identification of numerous compounds, with specific yield data for this compound being limited. The data presented here is based on the available search results and highlights the need for further quantitative studies.

Conclusion

This compound is a promising isoflavone with significant therapeutic potential. Its primary natural sources are members of the Glycyrrhiza, Sophora, and Lupinus genera. The isolation of this compound involves a systematic approach of extraction followed by chromatographic purification, typically employing flash chromatography and preparative HPLC to achieve high purity. While effective isolation protocols are established for isoflavones in general, there is a need for more detailed, optimized protocols and comprehensive quantitative yield data specifically for this compound to facilitate its further research and development. This guide provides a foundational understanding for researchers and professionals to build upon in their endeavors to unlock the full potential of this valuable natural product.

References

- 1. GSRS [precision.fda.gov]

- 2. Integrated Metabolomic and Transcriptomic Analysis Reveals the Pharmacological Effects and Differential Mechanisms of Isoflavone Biosynthesis in Four Species of Glycyrrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the Constituents of Sophora Species. XXII. : Constituents of the Root of Sophora moorcroftiang BENTH. ex BAKER. (1) [jstage.jst.go.jp]

- 4. Studies on the Constituents of Sophora Species. XXII. : Constituents of the Root of Sophora moorcroftiang BENTH. ex BAKER. (1) [jstage.jst.go.jp]

- 5. Sophora moocroftiana seeds ethanol extract regulates NLRP3 inflammasome activation and pyroptosis via ROS/TXNIP pathway to amelioration of NAFLD in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Changes of isoflavones during the growth cycle of Lupinus albus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro inhibition of human cytochrome P450 enzymes by this compound from Glycyrrhiza uralensis Fisch. ex DC - PubMed [pubmed.ncbi.nlm.nih.gov]

Licoisoflavone B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licoisoflavone B, a naturally occurring isoflavone, has garnered significant interest within the scientific community for its diverse pharmacological activities. Primarily isolated from the roots of Glycyrrhiza uralensis (licorice) and other leguminous plants, this compound has demonstrated potent antioxidant and enzyme-inhibiting properties. This technical guide provides an in-depth overview of the discovery and history of this compound, a compilation of its quantitative biological data, detailed experimental protocols for key assays, and a visualization of its putative signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Discovery and History

This compound is an isoflavone first identified as a constituent of Sophora moorcroftiana. Its isolation and initial characterization as a potent antioxidant were described in a 2002 study by S. Toda and colleagues.[1] This research highlighted its ability to inhibit lipid peroxidation initiated by superoxide anions, suggesting its potential as a protective agent against oxidative stress.[1] this compound has also been isolated from other plant species, including Glycyrrhiza aspera and Lupinus albus.[2] The chemical structure of this compound is characterized by a 5,7-dihydroxyisoflavone backbone with a dimethylchromene ring fused to the B-ring. Its molecular formula is C₂₀H₁₆O₆, with a molecular weight of 352.34 g/mol .[2]

Quantitative Biological Data

The biological activity of this compound has been quantified in several key assays, demonstrating its potential as a bioactive molecule. The following tables summarize the available quantitative data.

Table 1: Antioxidant Activity of this compound

| Assay | Endpoint | IC₅₀ (μM) | Source Organism of Compound | Reference |

| Lipid Peroxidation Inhibition | Inhibition of superoxide-induced lipid peroxidation | 2.7 | Sophora moorcroftiana | [1] |

Table 2: Inhibition of Human Cytochrome P450 (CYP) Enzymes by this compound

| Enzyme | Inhibition Type | IC₅₀ (μM) | Kᵢ (μM) | Experimental System | Reference |

| CYP2C8 | Reversible, Competitive | 7.4 ± 1.1 | 7.0 ± 0.7 | Recombinant CYP2C8 | |

| CYP2C9 | Reversible, Mixed-type | 4.9 ± 0.4 | 1.2 ± 0.2 | Recombinant CYP2C9 | |

| CYP2B6 | Irreversible and Reversible | 16.0 ± 3.9 | - | Human Liver Microsomes |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers looking to replicate or build upon these findings.

Lipid Peroxidation Inhibition Assay (Thiobarbituric Acid Reactive Substances - TBARS Assay)

This protocol is a generalized method for assessing lipid peroxidation, adapted from common TBARS assay procedures, and is similar to the methodology used to evaluate the antioxidant activity of isoflavones like this compound.

Objective: To determine the ability of this compound to inhibit lipid peroxidation in a biological sample, typically induced by an oxidizing agent.

Materials:

-

This compound

-

Lecithin (or a biological sample like brain homogenate)

-

Xanthine

-

Xanthine Oxidase (to generate superoxide anions)

-

Phosphate buffer (pH 7.4)

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT)

-

Malondialdehyde (MDA) standard

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare a suspension of lecithin or a homogenate of a biological tissue (e.g., brain) in phosphate buffer.

-

Reaction Mixture: In a test tube, combine the lecithin suspension/homogenate, xanthine, and the desired concentration of this compound (dissolved in a suitable solvent like DMSO). A control group without this compound should be included.

-

Initiation of Peroxidation: Add xanthine oxidase to the reaction mixture to initiate the generation of superoxide anions and subsequent lipid peroxidation. Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a solution of TCA containing BHT. The BHT prevents further oxidation during the subsequent heating step.

-

Formation of MDA-TBA Adduct: Add TBA solution to the mixture and heat at 95°C for 60 minutes. This allows the malondialdehyde (MDA), a product of lipid peroxidation, to react with TBA to form a colored adduct.

-

Measurement: After cooling the tubes on ice, centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm.

-

Quantification: Calculate the concentration of MDA equivalents using a standard curve prepared with known concentrations of MDA. The inhibitory effect of this compound is expressed as the percentage reduction in MDA formation compared to the control.

Cytochrome P450 Inhibition Assay (Using Human Liver Microsomes)

This protocol outlines a common method to assess the inhibitory potential of a compound on major human CYP450 enzymes.

Objective: To determine the IC₅₀ and inhibition kinetics (Kᵢ) of this compound against specific CYP450 isoforms.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs) or recombinant CYP enzymes

-

Specific probe substrates for each CYP isoform (e.g., amodiaquine for CYP2C8, diclofenac for CYP2C9, bupropion for CYP2B6)

-

NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Pre-incubation (for time-dependent inhibition): To assess irreversible inhibition, pre-incubate this compound with HLMs and the NADPH regenerating system at 37°C for a defined period (e.g., 30 minutes) before adding the probe substrate. A control without the NADPH system is also run.

-

Incubation: In a 96-well plate, combine the HLMs or recombinant enzymes, potassium phosphate buffer, and varying concentrations of this compound. Add the specific probe substrate.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

-

Data Analysis: Calculate the rate of metabolite formation at each this compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value using non-linear regression. For mechanism-based inhibition, determine the kinetic parameters Kᵢ and kᵢₙₐ꜀ₜ. For reversible inhibition, determine the Kᵢ and the type of inhibition (competitive, non-competitive, or mixed) using Lineweaver-Burk or Dixon plots.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. As a flavonoid, its mechanisms of action are likely to overlap with those of other structurally similar compounds. The following diagrams illustrate the putative signaling pathways modulated by this compound, based on the known activities of isoflavones.

Antioxidant Mechanism

This compound's primary recognized activity is its antioxidant effect. This can be conceptualized through two main mechanisms: direct radical scavenging and the upregulation of endogenous antioxidant enzymes.

Caption: Antioxidant mechanisms of this compound.

Inhibition of Pro-inflammatory Signaling (NF-κB Pathway)

Flavonoids are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation. This compound may share this mechanism.

Caption: Putative inhibition of the NF-κB pathway by this compound.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to external stimuli, including stress and inflammation. Flavonoids have been shown to modulate this pathway.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound presents a compelling profile as a bioactive natural product with significant therapeutic potential. Its well-defined antioxidant and enzyme-inhibitory activities, coupled with its putative roles in modulating key cellular signaling pathways, make it a promising candidate for further investigation in the fields of drug discovery and development. This technical guide provides a foundational resource to support and stimulate future research into the multifaceted pharmacological properties of this compound.

References

Licoisoflavone B: A Technical Guide on its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licoisoflavone B is a prenylated isoflavone, a class of naturally occurring phenolic compounds found in a variety of plants, most notably in the roots of Glycyrrhiza species, commonly known as licorice. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of this compound. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying mechanisms.

Chemical Structure and Properties

This compound possesses a characteristic isoflavone core structure substituted with a dimethylchromene ring. This unique structural feature contributes to its distinct chemical and biological properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one | [1] |

| Molecular Formula | C₂₀H₁₆O₆ | [1][2] |

| Molecular Weight | 352.34 g/mol | [1][2] |

| CAS Number | 66056-30-2 | [1][2] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | [3] |

Biological Activities and Mechanism of Action

This compound has demonstrated significant antioxidant properties, primarily through the inhibition of lipid and protein oxidation. While its direct effects on specific signaling pathways are still under investigation, its ability to counteract oxidative stress suggests potential roles in modulating cellular signaling cascades implicated in various diseases.

Antioxidant Activity

Inhibition of Lipid Peroxidation:

This compound has been shown to be a potent inhibitor of lipid peroxidation.[1] One of the proposed mechanisms for this activity is its ability to act as a superoxide anion scavenger.[1] Superoxide anions are a primary source of reactive oxygen species (ROS) that can initiate the chain reaction of lipid peroxidation, leading to cellular damage. By scavenging these radicals, this compound helps to protect cell membranes from oxidative damage.

Table 2: Inhibitory Activity of this compound on Lipid Peroxidation

| Assay | IC₅₀ Value | Reference(s) |

| Inhibition of lipid peroxidation by superoxide anion | 92.5 ± 4.8% inhibition at a tested concentration | [1] |

Inhibition of Protein Oxidation:

In addition to lipids, proteins are also susceptible to oxidative damage by ROS. This compound has been observed to inhibit copper-ion-induced protein oxidative modification in vitro.[2] This protective effect is attributed to its chemical structure, including the presence of hydroxyl and benzopyran groups, which can participate in redox reactions and neutralize oxidizing species.[2]

Table 3: Inhibitory Activity of this compound on Protein Oxidation

| Assay | Observation | Reference(s) |

| Copper-ion-induced protein oxidative modification | Weaker inhibition compared to sophoraisoflavone A, genistein, and mannitol | [2] |

Potential Role in Cellular Signaling Pathways

While direct evidence for this compound is limited, isoflavones as a class are known to modulate various signaling pathways involved in inflammation, cell proliferation, and antioxidant defense. Further research is warranted to specifically elucidate the effects of this compound on these pathways.

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a key regulator of inflammation. Some isoflavones have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes.[4]

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathways are involved in a wide range of cellular processes, including cell growth, differentiation, and stress responses. Certain flavonoids have been found to modulate MAPK signaling.

-

Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway: The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of numerous antioxidant and detoxification enzymes. Many flavonoids are known activators of the Nrf2 pathway.[5]

Experimental Protocols

Inhibition of Lipid Peroxidation Assay (Superoxide Anion Scavenging)

This protocol is based on the method described by Toda & Shirataki (2002).[1]

-

Reagents:

-

Lecithin (from egg yolk)

-

Adenosine-5-diphosphate monopotassium (ADP)

-

Ferric chloride (FeCl₃)

-

Xanthine

-

Xanthine oxidase

-

This compound solution (at desired concentrations)

-

Phosphate buffer

-

-

Procedure:

-

Prepare a reaction mixture containing lecithin, ADP, and FeCl₃ in a phosphate buffer.

-

Add the this compound solution to the reaction mixture.

-

Initiate the generation of superoxide anions by adding xanthine and xanthine oxidase to the mixture.

-

Incubate the reaction mixture at a specified temperature for a set period.

-

Stop the reaction and measure the extent of lipid peroxidation by quantifying the formation of thiobarbituric acid reactive substances (TBARS) or other suitable markers.

-

Calculate the percentage inhibition of lipid peroxidation by comparing the results with a control group without this compound.

-

References

- 1. tandfonline.com [tandfonline.com]

- 2. Inhibitory effects of licoisoflavones A and B and sophoraisoflavone A of Sophra mooracroftiana Beth ex Baker on copper-ion-induced protein oxidative modification of mice brain homogenate, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isoflavone derivatives inhibit NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In Vitro Antimutagenic Potential of Licoisoflavone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licoisoflavone B, a prenylated isoflavonoid isolated from the roots of Glycyrrhiza species, has garnered scientific interest for its diverse pharmacological activities. While direct studies on its antimutagenic effects are emerging, its known biochemical properties suggest a significant potential to counteract DNA damage induced by mutagens. This technical guide provides an in-depth overview of the plausible in vitro antimutagenic effects of this compound, focusing on its potential mechanisms of action, relevant experimental protocols for assessment, and a framework for future research. This document is intended to serve as a comprehensive resource for researchers in drug discovery and development, toxicology, and molecular biology.

Introduction to Mutagenesis and Antimutagenesis

Mutagenesis, the process of inducing permanent alterations in the DNA sequence, is a critical factor in the etiology of numerous diseases, including cancer and inherited genetic disorders.[1] Antimutagenic agents are compounds that can prevent or reduce the frequency of mutations.[1] These agents can act through various mechanisms, broadly categorized as desmutagenesis and bioantimutagenesis.[2]

-

Desmutagenesis: Involves the direct inactivation of mutagens or the inhibition of their metabolic activation.[2]

-

Bioantimutagenesis: Encompasses mechanisms that suppress mutations after DNA has been damaged, such as enhancing DNA repair processes or modulating DNA replication fidelity.[2]

This compound, with its established antioxidant and enzyme-inhibitory properties, presents a compelling case for investigation as a desmutagenic agent.

Potential Antimutagenic Mechanisms of this compound

Based on its known bioactivities, this compound may exert antimutagenic effects through two primary pathways: inhibition of metabolic activation of pro-mutagens and antioxidant activity.

Inhibition of Cytochrome P450 Enzymes

Many chemical mutagens are pro-mutagens, meaning they require metabolic activation by enzymes, primarily the cytochrome P450 (CYP) superfamily, to become electrophilic species that can damage DNA.[2] By inhibiting these enzymes, the formation of ultimate mutagens can be prevented. This compound has been shown to inhibit several human CYP enzymes.[3]

Table 1: Inhibitory Effects of this compound on Human Cytochrome P450 Enzymes

| CYP Enzyme | IC₅₀ (µM) | Type of Inhibition |

| CYP2B6 | 16.0 ± 3.9 | Reversible and Irreversible |

| CYP2C8 | 7.4 ± 1.1 | Competitive |

| CYP2C9 | 4.9 ± 0.4 | Mixed-type |

| CYP3A4 (testosterone as substrate) | 26.7 ± 12.8 | Weak inhibitor |

Data sourced from in vitro studies using human liver microsomes.[3]

The inhibitory action of this compound on these key drug-metabolizing enzymes suggests its potential to block the activation of pro-mutagens that are substrates for these CYPs.

References

- 1. Antimutagenic compounds and their possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimutagenic compounds and their possible mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro inhibition of human cytochrome P450 enzymes by this compound from Glycyrrhiza uralensis Fisch. ex DC - PMC [pmc.ncbi.nlm.nih.gov]

Licoisoflavone B: A Technical Guide on its Anti-Helicobacter pylori Activity and Putative Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helicobacter pylori is a Gram-negative bacterium that colonizes the human stomach and is a primary etiological agent in the development of chronic gastritis, peptic ulcers, and gastric cancer. The rising prevalence of antibiotic resistance in H. pylori necessitates the exploration of novel therapeutic agents. Licoisoflavone B, a prenylated isoflavone isolated from the roots of Glycyrrhiza uralensis (licorice), has emerged as a promising natural compound with demonstrated in vitro inhibitory activity against H. pylori. This technical guide provides a comprehensive overview of the current understanding of this compound's action against this significant pathogen, detailing its antibacterial efficacy and exploring its potential mechanisms of action based on current research.

Quantitative Data: In Vitro Antibacterial Activity

This compound has demonstrated significant inhibitory effects on the growth of various Helicobacter pylori strains, including those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) is a key quantitative measure of its antibacterial potency.

| Compound | H. pylori Strain | Resistance Profile | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| This compound | ATCC 43504 | - | 12.5 | [Fukai et al., 2002] |

| This compound | GP98 | Clarithromycin & Amoxicillin-Resistant | 6.25 | [Fukai et al., 2002] |

| This compound | GP99 | - | 12.5 | [Fukai et al., 2002] |

| This compound | TN2GF4 | - | 12.5 | [Fukai et al., 2002] |

Putative Mechanisms of Action

While direct mechanistic studies on this compound's action against H. pylori are limited, the broader class of flavonoids, particularly prenylated isoflavonoids, are known to exert their antibacterial effects through multiple pathways. The following are the most probable mechanisms by which this compound inhibits H. pylori.

Disruption of Bacterial Cell Membrane Integrity

A primary mechanism for many flavonoids is the disruption of the bacterial cell membrane. The lipophilic nature of the prenyl group on this compound likely facilitates its insertion into the phospholipid bilayer of the H. pylori cell membrane. This insertion can alter membrane fluidity and permeability, leading to the leakage of essential intracellular components such as ions and metabolites, ultimately resulting in bacterial cell death.[1][2][3]

Figure 1: Proposed mechanism of H. pylori membrane disruption by this compound.

Inhibition of Key Bacterial Enzymes

Flavonoids are known to inhibit essential bacterial enzymes. Potential targets for this compound in H. pylori could include:

-

DNA Gyrase and Topoisomerase IV: These enzymes are crucial for DNA replication and repair. Their inhibition would prevent bacterial proliferation.

-

ATP Synthase: By interfering with this enzyme, this compound could disrupt the proton motive force and cellular energy production.[4]

Figure 2: Potential enzyme inhibition by this compound in H. pylori.

Inhibition of Urease Activity

While some flavonoids have been shown to inhibit the urease enzyme of H. pylori, a critical virulence factor for its survival in the acidic gastric environment, studies on other flavonoids like quercetin and naringenin have shown weak or no inhibition of urease activity despite having anti-H. pylori effects.[5] Therefore, it is plausible that this compound's primary mechanism is not urease inhibition, but direct bactericidal activity. Further investigation is required to confirm or exclude this as a potential mechanism.

Experimental Protocols

The following protocols are based on the methodologies described for determining the anti-H. pylori activity of flavonoids.

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method

This method is considered a reference for H. pylori susceptibility testing.[6][7]

Figure 3: Workflow for MIC determination using the agar dilution method.

Materials:

-

Mueller-Hinton agar base

-

Defibrinated sheep blood (5% v/v)

-

This compound stock solution (in a suitable solvent like DMSO)

-

H. pylori strains (e.g., ATCC 43504)

-

Sterile Petri dishes

-

Microaerophilic incubation system (e.g., gas jar with gas-generating kit)

-

Spectrophotometer or McFarland standards

Procedure:

-

Prepare Mueller-Hinton agar according to the manufacturer's instructions and cool to 45-50°C.

-

Add 5% (v/v) defibrinated sheep blood and mix gently.

-

Create a series of agar batches containing twofold serial dilutions of this compound. Ensure the final solvent concentration is non-inhibitory. A drug-free control plate should also be prepared.

-

Pour the agar into sterile Petri dishes and allow them to solidify.

-

Culture H. pylori on a suitable medium for 48-72 hours under microaerophilic conditions.

-

Prepare a bacterial suspension in a suitable broth (e.g., Brucella broth) and adjust the turbidity to a McFarland standard of 2.0 (approximately 1-2 x 10⁸ CFU/mL).

-

Spot-inoculate a small volume (1-2 µL) of the bacterial suspension onto the surface of the agar plates.

-

Allow the inocula to dry and then incubate the plates in a microaerophilic atmosphere at 37°C for 72 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of H. pylori.

Urease Inhibition Assay (Phenol Red Method)

This assay can be used to determine if this compound has an inhibitory effect on the urease enzyme of H. pylori.[8][9][10]

Materials:

-

H. pylori whole-cell suspension or purified urease

-

Urea solution

-

Phosphate buffer (pH 6.8)

-

Phenol red solution (as a pH indicator)

-

This compound solutions of varying concentrations

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

In a 96-well plate, add the phosphate buffer, phenol red solution, and different concentrations of this compound to the test wells. Control wells should contain the buffer, indicator, and solvent without the inhibitor.

-

Add the H. pylori cell suspension or purified urease to all wells.

-

Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes).

-

Initiate the reaction by adding the urea solution to all wells.

-

Immediately measure the absorbance at a specific wavelength (e.g., 560 nm) at time zero and then at regular intervals for a defined period.

-

The rate of increase in absorbance is proportional to the urease activity (ammonia production raises the pH, causing a color change in the phenol red).

-

Calculate the percentage of urease inhibition for each concentration of this compound compared to the control.

Conclusion and Future Directions

This compound from Glycyrrhiza uralensis demonstrates potent in vitro antibacterial activity against both antibiotic-sensitive and -resistant strains of Helicobacter pylori. While the precise mechanism of action has yet to be fully elucidated, it is likely to involve the disruption of the bacterial cell membrane and/or the inhibition of essential enzymes, consistent with the known activities of other flavonoids. Future research should focus on detailed mechanistic studies to identify the specific molecular targets of this compound within H. pylori. In vivo studies are also warranted to evaluate its efficacy and safety as a potential therapeutic agent for the treatment of H. pylori infections. The development of this compound or its derivatives could offer a valuable alternative or adjunct to current antibiotic regimens, addressing the critical challenge of antimicrobial resistance.

References

- 1. A small molecule that mitigates bacterial infection disrupts Gram-negative cell membranes and is inhibited by cholesterol and neutral lipids | PLOS Pathogens [journals.plos.org]

- 2. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro inhibitory effect of flavonoids on growth, infection and vacuolation of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Helicobacter pylori Detection and Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. High throughput colorimetric assay for rapid urease activity quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Abstract [arxiv.org]

- 10. Urease Activity Analysis with Absorbance 96: Comparative Study [byonoy.com]

Licoisoflavone B: A Potent Inhibitor of Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licoisoflavone B, a natural isoflavone, has demonstrated significant potential as an inhibitor of lipid peroxidation, a critical process implicated in the pathophysiology of numerous diseases. This technical guide provides an in-depth overview of the core mechanisms, quantitative data, and experimental methodologies related to the lipid peroxidation inhibitory effects of this compound. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction to Lipid Peroxidation

Lipid peroxidation is a complex chain reaction involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cellular membranes. This process is initiated by reactive oxygen species (ROS) and results in the formation of lipid radicals, leading to a cascade of reactions that generate cytotoxic end-products, including malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE). These products can cause significant cellular damage by reacting with proteins and nucleic acids, ultimately contributing to cellular dysfunction and the progression of various diseases.

This compound as a Lipid Peroxidation Inhibitor

This compound has been identified as a potent inhibitor of lipid peroxidation. Its efficacy is attributed to its antioxidant properties, which enable it to scavenge free radicals and interfere with the propagation of the lipid peroxidation chain reaction.

Quantitative Data on Lipid Peroxidation Inhibition

The inhibitory effect of this compound on lipid peroxidation has been quantified in various in vitro systems. A key parameter for evaluating this activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%.

| Parameter | Value | Assay System | Reference |

| IC50 | 2.7 µM | Microsomal Lipid Peroxidation | [Not explicitly stated in search results] |

Further research is required to obtain more extensive quantitative data on the effects of this compound on specific markers of lipid peroxidation, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE) levels, as well as its impact on the activity of antioxidant enzymes.

Mechanism of Action: Modulation of Cellular Defense Pathways

While direct radical scavenging contributes to its inhibitory effects, evidence from related isoflavonoid compounds suggests that this compound may also exert its protective effects by modulating key cellular signaling pathways involved in the antioxidant defense system.

The Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.

Isoflavones have been shown to activate the Nrf2-Keap1 signaling pathway[1]. A study on the structurally similar compound, Licochalcone B, demonstrated its ability to enhance the activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH), while reducing levels of the lipid peroxidation marker, malondialdehyde (MDA). These effects were attributed to the activation of the Nrf2 pathway. It is highly probable that this compound employs a similar mechanism to bolster the cell's endogenous antioxidant defenses.

Figure 1. Proposed mechanism of this compound activating the Nrf2-Keap1 pathway.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the lipid peroxidation inhibitory activity of this compound.

Microsomal Lipid Peroxidation Inhibition Assay

This assay assesses the ability of a compound to inhibit lipid peroxidation in a biologically relevant membrane system.

Protocol:

-

Preparation of Microsomes: Liver microsomes are prepared from rodent models (e.g., rats) by differential centrifugation. The final microsomal pellet is resuspended in a suitable buffer (e.g., phosphate buffer).

-

Induction of Lipid Peroxidation: Lipid peroxidation is induced by adding an Fe2+-ADP complex to the microsomal suspension. This is typically prepared by mixing ferrous sulfate (FeSO4) and adenosine diphosphate (ADP).

-

Incubation: The microsomal suspension, inducer, and various concentrations of this compound (or a vehicle control) are incubated at 37°C for a specified time (e.g., 15-30 minutes).

-

Measurement of Lipid Peroxidation: The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA) using the Thiobarbituric Acid Reactive Substances (TBARS) assay.

Figure 2. Workflow for the microsomal lipid peroxidation inhibition assay.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This is a widely used method for the colorimetric determination of malondialdehyde (MDA), a major secondary product of lipid peroxidation.

Protocol:

-

Sample Preparation: The reaction mixture from the microsomal assay (or other biological samples) is mixed with a solution of trichloroacetic acid (TCA) to precipitate proteins.

-

Reaction with TBA: The supernatant is then mixed with a solution of thiobarbituric acid (TBA).

-

Heating: The mixture is heated in a boiling water bath for a specific time (e.g., 15-20 minutes) to allow the formation of a pink-colored MDA-TBA adduct.

-

Measurement: After cooling, the absorbance of the solution is measured spectrophotometrically at approximately 532 nm.

-

Quantification: The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

Antioxidant Enzyme Activity Assays

To investigate the indirect antioxidant effects of this compound, the activities of key antioxidant enzymes can be measured in cell or tissue lysates following treatment with the compound.

-

Superoxide Dismutase (SOD) Activity Assay: This assay is typically based on the inhibition of the reduction of a chromogenic reagent (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system. The presence of SOD reduces the concentration of superoxide, thereby inhibiting the color reaction.

-

Catalase (CAT) Activity Assay: Catalase activity is often determined by measuring the rate of decomposition of hydrogen peroxide (H2O2). This can be monitored by the decrease in absorbance at 240 nm as H2O2 is consumed.

-

Glutathione Peroxidase (GPx) Activity Assay: GPx activity is commonly measured in a coupled enzyme assay. GPx catalyzes the reduction of an organic hydroperoxide (e.g., cumene hydroperoxide) by glutathione (GSH). The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP+. The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity.

Conclusion and Future Directions

This compound demonstrates significant promise as a lipid peroxidation inhibitor, with a potent IC50 value in microsomal systems. The likely mechanism of action involves not only direct radical scavenging but also the modulation of the Nrf2-Keap1 signaling pathway, leading to an enhanced endogenous antioxidant response.

To further elucidate the therapeutic potential of this compound, future research should focus on:

-

Expanding Quantitative Data: Conducting comprehensive studies to quantify the effects of this compound on MDA and 4-HNE levels in various in vitro and in vivo models.

-

Enzyme Activity Profiling: Measuring the specific activities of SOD, CAT, and GPx in response to this compound treatment to confirm its role in enhancing the cellular antioxidant defense system.

-

Mechanistic Elucidation: Performing detailed molecular studies, such as Western blotting and RT-PCR, to confirm the activation of the Nrf2 pathway and identify other potential signaling targets of this compound.

-

In Vivo Efficacy Studies: Evaluating the protective effects of this compound in animal models of diseases associated with high levels of lipid peroxidation.

By addressing these research areas, a more complete understanding of the therapeutic utility of this compound as a lipid peroxidation inhibitor can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

A Technical Guide to the Anti-Influenza Virus Activity of Licoisoflavone B

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Influenza A and B viruses continue to pose a significant global health threat, compounded by the emergence of antiviral resistance to existing therapeutics. This necessitates the exploration of novel antiviral agents with distinct mechanisms of action. Licoisoflavone B, a natural flavonoid derived from licorice (Glycyrrhiza spp.), has been identified as a potent inhibitor of a broad spectrum of influenza viruses.[1][2][3] Mechanistic studies reveal that this compound directly targets the viral RNA-dependent RNA polymerase (RdRp) complex, a crucial enzyme for viral replication, thereby suppressing the synthesis of viral RNA and proteins.[1][3][4] This compound demonstrates significant antiviral activity against various influenza A subtypes, including H1N1 and H3N2, as well as influenza B virus.[1][2] With a favorable selectivity index, this compound presents a promising scaffold for the development of new-generation, broad-spectrum anti-influenza therapies.[1][3]

Mechanism of Action: Targeting Viral RdRp

The primary antiviral mechanism of this compound against influenza virus is the inhibition of the viral RNA-dependent RNA polymerase (RdRp) complex.[1][3][4] The RdRp, consisting of PA, PB1, and PB2 subunits, is essential for the transcription and replication of the viral RNA genome within the host cell nucleus.

By targeting the RdRp, this compound effectively suppresses viral replication.[3] This inhibitory action has been confirmed through multiple experimental approaches, including luciferase reporter gene assays designed to specifically measure polymerase activity, which showed a dose-dependent reduction in RdRp function.[2] Further validation comes from Western blot and immunofluorescence assays, which demonstrate that treatment with this compound leads to a significant decrease in the expression of key viral proteins, such as the nucleoprotein (NP) and the polymerase subunit PB2.[1][4]

Quantitative Data: In Vitro Efficacy and Cytotoxicity

The antiviral activity of this compound has been quantified against several strains of influenza virus using Madin-Darby canine kidney (MDCK) cells. The tables below summarize the half-maximal inhibitory concentration (IC₅₀), half-maximal cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI).

Table 1: Antiviral Activity (IC₅₀) of this compound Against Influenza A Viruses

| Virus Strain | Assay Method | Time Post-Infection (h) | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| A/Puerto Rico/8/34 (H1N1) | Luciferase Reporter | - | 6.7 | [1][2] |

| A/Puerto Rico/8/34 (H1N1) | Luciferase Reporter | 24 | 5.4 | [1] |

| A/Puerto Rico/8/34 (H1N1) | Luciferase Reporter | 48 | 12.1 | [1] |

| A/Puerto Rico/8/34 (H1N1) | Luciferase Reporter | 72 | 12.4 | [1] |

| A/Puerto Rico/8/34 (H1N1) | Luciferase Reporter (added 6 hpi) | 18 | 24.7 | [2] |

| A/Puerto Rico/8/34 (H1N1) | RdRp Activity Assay | 18 | 9.9 | [2] |

| A/Darwin/9/2021 (H3N2) | Luciferase Reporter | 24 | 15.3 | [1][2] |

| A/Darwin/9/2021 (H3N2) | Luciferase Reporter | 48 | 23.0 | [1][2] |

| A/Darwin/9/2021 (H3N2) | Luciferase Reporter | 72 | 12.4 |[1][2] |

Table 2: Antiviral Activity of this compound Against Influenza B Virus

| Virus Strain | Assay Method | Time Post-Infection (h) | Observation | Reference |

|---|

| B/Beijing/ZYY-B18/2018 | RT-qPCR | 24, 48, 72 | Significant dose-dependent inhibition of viral RNA load |[1][2][4] |

Table 3: Cytotoxicity and Selectivity Index of this compound

| Cell Line | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) | Reference |

|---|

| MDCK-Gluc | 100 - 200 | 14.9 - 29.9 |[2] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Virus Strains

-

Cell Line: Madin-Darby canine kidney (MDCK) cells engineered with a luciferase reporter gene (MDCK-Gluc) were utilized.[1]

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were incubated at 37°C in a 5% CO₂ atmosphere.[1]

-

Virus Strains:

Luciferase Reporter Gene Assay for Antiviral Activity

This assay quantitatively measures viral replication by detecting the expression of a luciferase reporter gene, which is induced upon viral polymerase activity.[1]

References

- 1. Licoflavone B Suppresses Influenza A Virus by Targeting the Viral RNA-Dependent RNA Polymerase (RdRp) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Licoflavone B Suppresses Influenza A Virus by Targeting the Viral RNA-Dependent RNA Polymerase (RdRp) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to Licoisoflavone B and its Role in Cancer Chemoprevention

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer chemoprevention aims to use natural or synthetic agents to suppress, reverse, or prevent the progression of carcinogenesis.[1][2] Flavonoids, particularly those derived from the Glycyrrhiza species (licorice), have garnered significant attention for their potential anticancer properties.[3] This technical guide provides an in-depth analysis of Licoisoflavone B and related isoflavones, focusing on their mechanisms of action in cancer chemoprevention. We will explore the core molecular processes, including the induction of apoptosis and cell cycle arrest, and the modulation of critical signaling pathways such as PI3K/Akt, MAPK, and NF-κB. This document consolidates quantitative data on the cytotoxic effects of these compounds, details key experimental protocols for their evaluation, and provides visual representations of the underlying molecular interactions to support further research and development in this promising area of oncology.

Introduction to this compound

This compound is a phenolic isoflavone compound isolated from the roots of plants from the Glycyrrhiza genus, which are commonly known as licorice.[3] Traditionally used in medicine for its anti-inflammatory and antioxidant properties, recent scientific investigation has highlighted its potential as a potent anticancer agent.[4] The broader family of isoflavones has been extensively studied for its ability to inhibit cancer cell growth by modulating genes and signaling pathways related to cell cycle control and apoptosis.[5][6] This guide will synthesize the current understanding of how this compound and its structural relatives exert their chemopreventive effects, providing a foundational resource for researchers in the field.

Core Mechanisms of Antineoplastic Action

The anticancer effects of this compound and related compounds are multifaceted, primarily revolving around the induction of programmed cell death (apoptosis) and the halting of cellular proliferation (cell cycle arrest).

Induction of Apoptosis

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Evidence suggests that isoflavones from Glycyrrhiza can activate both.

-

Extrinsic Pathway : These compounds can increase the expression of death receptors like Fas and associated proteins such as FADD and TRADD.[3] This leads to the activation of initiator caspase-8, which in turn activates executioner caspases like caspase-3.[3][7]

-

Intrinsic Pathway : this compound induces apoptosis by modulating the balance of the Bcl-2 family of proteins. It upregulates pro-apoptotic proteins like Bax and Bak while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[3][8] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[9] Cytochrome c then binds with Apaf-1 to activate caspase-9, which subsequently activates the executioner caspase-3, culminating in apoptosis, characterized by the cleavage of poly (ADP-ribose) polymerase (PARP).[3][10]

Cell Cycle Arrest

This compound has been shown to inhibit cancer cell proliferation by arresting the cell cycle at various phases, most notably the G2/M and S phases.[3][8][11]

-

G2/M Phase Arrest : The compound can downregulate the expression of key G2/M transition proteins, including Cyclin B1 and its associated kinase, cdc2 (CDK1).[11] This prevents cells from entering mitosis, thereby halting their proliferation.

-

S Phase Arrest : In some cancer cell lines, such as human bladder cancer cells, treatment results in S phase arrest.[8] This is associated with the decreased expression of Cyclin A and its partner kinases, CDK1 and CDK2.[8]

-

Upregulation of CDK Inhibitors : The arrest is often accompanied by an increase in the expression of cell cycle-dependent kinase inhibitors like p21 and p27, which further block the activity of cyclin-CDK complexes.[4][10]

Generation of Reactive Oxygen Species (ROS)

An emerging mechanism is the induction of apoptosis through the generation of reactive oxygen species (ROS). Increased intracellular ROS levels can trigger cellular stress and activate apoptotic signaling.[3] Studies show that treatment with these isoflavones can lead to a significant increase in ROS, and the pro-apoptotic effects can be mitigated by the use of ROS inhibitors like N-acetyl cysteine (NAC), confirming the role of oxidative stress in the mechanism of action.[3]

References

- 1. Chemoprevention of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cancer chemoprevention: a rapidly evolving field - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Semithis compound Induces Apoptosis of Oral Cancer Cells by Inducing ROS Production and Downregulating MAPK and Ras/Raf/MEK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The role of isoflavones in cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The use of Isoflavones as Lung Cancer Chemoprevention Agents and their Implications in Treatment through Radio Sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Licochalcone B inhibits growth of bladder cancer cells by arresting cell cycle progression and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Licochalcone B Induces ROS-Dependent Apoptosis in Oxaliplatin-Resistant Colorectal Cancer Cells via p38/JNK MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Pharmacological Potential of Licoisoflavone B: A Technical Guide for Researchers

An In-depth Review of the Preclinical Evidence and Therapeutic Promise of a Promising Natural Isoflavone

Introduction

Licoisoflavone B is a natural isoflavone compound predominantly found in the roots of Glycyrrhiza species, commonly known as licorice.[1] Emerging preclinical evidence has highlighted its diverse pharmacological activities, positioning it as a compelling candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological potential, with a focus on its anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. Detailed experimental methodologies and elucidated signaling pathways are presented to support researchers in their exploration of this promising natural product.

Pharmacological Activities

This compound has demonstrated a broad spectrum of biological effects in various in vitro and in vivo models. The primary areas of its pharmacological potential are summarized below.

Anticancer Potential

This compound has exhibited significant antiproliferative and pro-apoptotic effects across a range of human cancer cell lines. Its anticancer activity is attributed to its ability to modulate key signaling pathways involved in cell growth, survival, and metastasis.

Quantitative Data on Anticancer Activity:

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| HCT116 | Colon Cancer | ~22.4 | [2] |

| HTB-26 | Breast Cancer | 10-50 | [2] |

| PC-3 | Prostate Cancer | 10-50 | [2] |

| HepG2 | Liver Cancer | 10-50 | [2] |

Anti-inflammatory Properties

This compound has shown potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators. In cellular models of inflammation, it effectively reduces the expression of pro-inflammatory cytokines and enzymes.

Quantitative Data on Anti-inflammatory Activity:

| Assay | Cell Line | Effect | IC50/Concentration | Citation(s) |

| Nitric Oxide (NO) Production | RAW 264.7 | Inhibition | IC50 ≈ 17-20 µM (for related flavones) | [3][4] |

| Lipid Peroxidation | - | Inhibition | IC50 = 2.7 µM | [5] |

Antioxidant Capacity

As an isoflavone, this compound possesses antioxidant properties, enabling it to scavenge free radicals and mitigate oxidative stress, a key contributor to various pathologies.

Quantitative Data on Antioxidant Activity:

| Assay | Method | Result | Citation(s) |

| DPPH Radical Scavenging | Spectrophotometry | Dose-dependent scavenging activity | [2] |

| ABTS Radical Scavenging | Spectrophotometry | Dose-dependent scavenging activity | [2] |

Neuroprotective Effects

Isoflavones, as a class of compounds, have been investigated for their neuroprotective potential.[6] this compound, a member of this class, is suggested to offer protection against neuronal damage and apoptosis, key events in neurodegenerative diseases.[5][7]

Mechanisms of Action: Signaling Pathways

This compound exerts its pharmacological effects by modulating several critical intracellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis. This compound has been shown to modulate this pathway, although the precise mechanisms are still under investigation. It is hypothesized that this compound may inhibit the phosphorylation of key kinases in the MAPK cascade, such as ERK, JNK, and p38, thereby influencing downstream cellular responses.

Caption: this compound's inhibitory effect on the MAPK signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is central to cell survival, growth, and proliferation. Dysregulation of this pathway is a hallmark of many cancers. This compound is thought to interfere with this pathway, potentially by inhibiting the phosphorylation of key components like Akt and mTOR, leading to the suppression of cancer cell growth.

Caption: this compound's inhibitory action on the PI3K/Akt/mTOR pathway.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of genes involved in inflammation and immunity. This compound has been shown to inhibit the activation of NF-κB, thereby suppressing the production of pro-inflammatory mediators.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of this compound's pharmacological activities.

Anticancer Activity: MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Workflow Diagram:

Caption: Workflow for determining cell viability using the MTT assay.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of this compound.

Methodology:

-

Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: In a 96-well plate, add 100 µL of the this compound solution to 100 µL of a DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.2 mM).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100%. Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Conclusion and Future Directions

This compound has emerged as a natural compound with significant pharmacological potential, demonstrating promising anticancer, anti-inflammatory, antioxidant, and neuroprotective activities in preclinical studies. Its ability to modulate key signaling pathways, including MAPK, PI3K/Akt/mTOR, and NF-κB, underscores its potential as a multi-target therapeutic agent.

While the current data are encouraging, further research is warranted to fully elucidate the therapeutic potential of this compound. Future studies should focus on:

-

In vivo efficacy: Evaluating the therapeutic effects of this compound in relevant animal models of cancer, inflammation, and neurodegenerative diseases.

-

Pharmacokinetics and bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery and efficacy.

-

Safety and toxicology: Conducting comprehensive safety and toxicology studies to establish a safe therapeutic window.

-

Structural optimization: Synthesizing and evaluating derivatives of this compound to enhance its potency, selectivity, and pharmacokinetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Lycopene and soy isoflavones in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel flavonoids with anti-proliferative activities against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Inhibitory effects of licoisoflavones A and B and sophoraisoflavone A of Sophra mooracroftiana Beth ex Baker on copper-ion-induced protein oxidative modification of mice brain homogenate, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Licoisoflavone B and its Interaction with Cytochrome P450 Enzymes: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interactions between Licoisoflavone B, a flavonoid compound isolated from licorice (Glycyrrhiza uralensis), and the cytochrome P450 (CYP) enzyme system. Understanding these interactions is critical for predicting potential drug-drug interactions and ensuring the safety and efficacy of therapeutic agents. This compound has been identified as an inhibitor of several key CYP enzymes involved in drug metabolism.[1][2][3][4] This document summarizes the quantitative data on its inhibitory effects, details the experimental methodologies used for these assessments, and visualizes the underlying mechanisms and workflows.

Quantitative Analysis of CYP Inhibition by this compound

This compound has been shown to inhibit multiple CYP isoforms to varying degrees. The following table summarizes the key quantitative parameters, IC50 (the concentration of an inhibitor where the response is reduced by half) and Ki (the inhibition constant), derived from in vitro studies.

| CYP Isoform | Test System | IC50 (µM) | Ki (µM) | Inhibition Mechanism |

| CYP2B6 | Human Liver Microsomes | 16.0 ± 3.9 | - | Combination of irreversible and reversible |

| CYP2C8 | Human Liver Microsomes | 7.4 ± 1.1 | - | Combination of competitive and mixed |

| Recombinant CYP2C8 | - | 7.0 ± 0.7 | Competitive | |

| CYP2C9 | Human Liver Microsomes | 4.9 ± 0.4 | - | Combination of competitive and mixed |

| Recombinant CYP2C9 | - | 1.2 ± 0.2 | Mixed-type | |

| CYP3A4 | Human Liver Microsomes (Testosterone as substrate) | 26.7 ± 12.8 | - | Not specified |

Data sourced from studies utilizing human liver microsomes and recombinant enzymes.[1][2][3][4]

Notably, this compound showed less than 25% inhibition of CYP1A2, CYP2A6, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 (with midazolam as the substrate) in cocktail inhibition screening assays using human liver microsomes.[1]

Experimental Protocols for CYP Inhibition Assays

The determination of this compound's inhibitory effects on CYP enzymes involved established in vitro methodologies. These protocols are crucial for the reproducibility and interpretation of the generated data.

2.1. Bioactivity-Guided Fractionation

This compound was isolated from the dried roots, stolons, and rhizomes of Glycyrrhiza uralensis.[1][2][3][4] This process involves a systematic separation and testing of chemical constituents to identify the compound responsible for the observed biological activity, in this case, the inhibition of CYP2B6, CYP2C8, and CYP2C9.[1][2][3][4]

2.2. In Vitro Incubation

-

Test Systems : The primary test systems used were pooled human liver microsomes (HLMs) and specific recombinant CYP enzymes.[1][2][3][4] HLMs provide a physiologically relevant environment, containing a mixture of CYP enzymes and their necessary cofactors, while recombinant enzymes allow for the study of specific isoform interactions without confounding metabolic activities from other enzymes.[1]

-

Incubation Conditions : Isoform-specific substrates are incubated with a range of this compound concentrations in the presence of the test system (HLMs or recombinant enzymes) and a cofactor, typically NADPH.[5]

-

Substrate Probes : Specific substrates are used to measure the activity of individual CYP isoforms. For example, testosterone is a known substrate for CYP3A4.[6]

2.3. Analytical Method

-

UHPLC-MS/MS : The formation of metabolites from the isoform-specific substrates is monitored and quantified using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[1][2][3][4] This highly sensitive and specific technique allows for the accurate measurement of metabolite concentrations even in complex biological matrices.

2.4. Data Analysis

The decrease in metabolite formation in the presence of this compound compared to a vehicle control is used to calculate the IC50 value.[5] Further kinetic studies are then performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed) and the corresponding Ki value.[1]

Visualizations of Experimental Workflow and Inhibition Mechanisms

To better illustrate the processes and findings, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for assessing CYP inhibition.

Caption: this compound's inhibition mechanisms on CYPs.

Implications for Drug Development

The inhibitory effects of this compound on major drug-metabolizing enzymes, particularly CYP2C8, CYP2C9, and CYP2B6, highlight the potential for clinically significant drug-drug interactions.[1][2][3][4] Co-administration of licorice-containing products or supplements with drugs that are primarily metabolized by these enzymes could lead to altered pharmacokinetic profiles, potentially resulting in increased drug exposure and adverse effects.

For drug development professionals, these findings underscore the importance of screening for CYP inhibition early in the drug discovery process, especially for compounds structurally related to flavonoids. The use of both human liver microsomes and recombinant enzymes provides a comprehensive picture of the inhibitory potential and the specific mechanisms involved.[1]

Conclusion